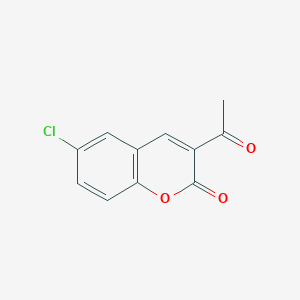

3-acetyl-6-chloro-2H-chromen-2-one

概要

説明

3-acetyl-6-chloro-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring compounds found in many plants and are known for their fragrant properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-chloro-2H-chromen-2-one typically involves the following steps:

Starting Material: The synthesis begins with 6-chloro-2H-chromen-2-one.

Acetylation: The 3-position of the chromen-2-one ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

化学反応の分析

Condensation Reactions

The acetyl group undergoes nucleophilic condensation reactions with various reagents to form α,β-unsaturated ketones or hydrazone derivatives:

Key observations :

-

The DMF-DMA reaction produces an enaminone intermediate (2 ), critical for subsequent cyclization reactions .

-

Hydrazinecarbodithioate condensation yields thiosemicarbazone derivatives (3 ) with retained lactone stability .

Cyclization with Amines

Reactions with nitrogen-containing nucleophiles generate fused heterocycles:

Mechanistic insight :

Cyclization proceeds via nucleophilic attack at the enaminone’s β-carbon, followed by dehydration to form pyrimidine-fused systems .

Hydrazone-Based Heterocyclizations

Hydrazone derivatives (3 ) react with hydrazonoyl chlorides to form thiadiazoles or pyridazinones:

Structural confirmation :

-

Products show characteristic IR bands at 1725–1735 cm⁻¹ (lactone C=O) and 1605–1610 cm⁻¹ (C=N) .

-

-NMR spectra display singlet peaks for chromen-2-one H4 (δ 8.54–8.62) and NH protons (δ 12.05) .

Reactivity Comparison with Bromo Analog

While direct data on this compound is limited, its brominated analog (6-bromo substitution) shows comparable reactivity:

科学的研究の応用

Medicinal Chemistry Applications

3-Acetyl-6-chloro-2H-chromen-2-one is primarily studied for its potential as an antiproliferative agent . Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the anticancer properties of synthesized derivatives of this compound. The results showed promising activity against liver carcinoma (HEPG2) with IC50 values ranging from 2.70 µM to 4.90 µM for certain derivatives, indicating their potential as therapeutic agents in cancer treatment .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Derivative A | 2.70 | Liver Carcinoma |

| Derivative B | 3.50 | Liver Carcinoma |

| Derivative C | 4.90 | Liver Carcinoma |

Antioxidant Potential

The antioxidant properties of this compound have been explored due to their relevance in combating oxidative stress-related diseases.

Research Findings

Studies have shown that certain derivatives possess significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests their potential use in managing conditions linked to oxidative stress .

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are utilized in developing chemosensors for detecting bioactive elements and environmental pollutants.

Methodology

The compounds are incorporated into sensor platforms that exploit their fluorescence properties for the detection of various analytes, demonstrating their utility in environmental monitoring .

Photochemical Applications

The compound is also studied for its role in photocatalytic processes , particularly in synthesizing biologically significant benzo[c]chromen-6-ones.

Synthesis Process

Researchers have employed a tandem photo-thermal-photo reaction sequence using this compound to synthesize target compounds without metal catalysts or peroxide promoters, showcasing its efficiency in green chemistry applications .

Summary of Applications

The following table summarizes the primary applications of this compound across different scientific fields:

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiproliferative agent | Promising activity against liver carcinoma |

| Biochemistry | Antioxidant potential | Significant free radical scavenging activity |

| Analytical Chemistry | Chemosensors | Effective detection of bioactive elements |

| Photochemistry | Photocatalysis | Efficient synthesis without harmful catalysts |

作用機序

The biological activity of 3-acetyl-6-chloro-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can intercalate with DNA, disrupting the replication process in cancer cells.

類似化合物との比較

Similar Compounds

- 3-acetyl-6-bromo-2H-chromen-2-one

- 3-acetyl-6-fluoro-2H-chromen-2-one

- 3-acetyl-6-methyl-2H-chromen-2-one

Uniqueness

3-acetyl-6-chloro-2H-chromen-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities compared to its analogs. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse biological activities.

生物活性

3-Acetyl-6-chloro-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and insecticidal effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 224.62 g/mol. The compound features a chromenone structure with an acetyl group at the 3-position and a chlorine atom at the 6-position, which contributes to its reactivity and biological activity.

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound. A notable study evaluated its effects on various cancer cell lines, demonstrating significant antiproliferative activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver) | 4.90 ± 0.69 | |

| MCF7 (Breast) | 5.20 ± 0.45 | |

| A549 (Lung) | 6.30 ± 0.55 |

The compound exhibited a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent.

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes its efficacy against different microorganisms:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

The results indicate that this compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

3. Insecticidal Activity

The insecticidal properties of this compound have been evaluated in larvicidal assays, particularly against mosquito species such as Aedes aegypti. The following data illustrates its effectiveness:

| Compound | Mortality Rate (%) | Exposure Time (hours) | Reference |

|---|---|---|---|

| This compound | 95 | 24 | |

| Temephos (Positive Control) | 100 | 24 |

The high mortality rate suggests that this coumarin derivative could serve as a natural insecticide alternative.

The mechanisms underlying the biological activities of this compound are diverse:

- Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to microbial cell death.

- Insecticidal Mechanism : The presence of halogen atoms enhances the toxicity towards insect larvae by disrupting their metabolic processes.

Case Studies

- Antitumor Efficacy in Animal Models : A study conducted on mice injected with HEPG2 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an anticancer drug.

- Field Trials for Insect Control : Field trials using this compound as a larvicide demonstrated effective control over mosquito populations without significant adverse effects on non-target species, suggesting its suitability for integrated pest management strategies.

特性

IUPAC Name |

3-acetyl-6-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMAEQZQRVDKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291109 | |

| Record name | 3-acetyl-6-chloro-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53653-66-0 | |

| Record name | 3-Acetyl-6-chlorocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53653-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053653660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetyl-6-chloro-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。